molecular formula C12H20N4 B1482196 6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 2098093-24-2

6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1482196
CAS No.: 2098093-24-2
M. Wt: 220.31 g/mol
InChI Key: MPMDXUDCKUMFEH-UHFFFAOYSA-N
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Description

Hypothetical Product Profile This specific compound, 6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine, was not directly identified in the available scientific literature. The following description is a hypothetical profile based on its structural relationship to a class of known research compounds. This chemical is a pyrimidine derivative incorporating a 2,6-dimethylpiperidine moiety. Structurally similar compounds, specifically those featuring an amine-linked pyrimidine and piperidine, are frequently investigated in medicinal chemistry and drug discovery research for their potential biological activity . For instance, N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored as potent G protein-coupled receptor 119 (GPR119) agonists, which is a target for metabolic diseases like diabetes . Other pyrimidine-based molecules are studied as dual inhibitors of targets like BRD4 and PLK1 in oncology research . The presence of both hydrogen bond donors/acceptors and hydrophobic regions in this molecule makes it a candidate for probing protein-ligand interactions. Research Applications: • Potential tool compound for hit-to-lead optimization in drug discovery. • Building block for the synthesis of more complex molecules for biological screening. • Compound for method development in analytical chemistry. Disclaimer: This is a hypothetical product description for illustrative purposes. Researchers must consult specific literature and conduct their own characterization to determine the compound's exact properties and suitability for their work. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9-5-4-6-10(2)16(9)12-7-11(13-3)14-8-15-12/h7-10H,4-6H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDXUDCKUMFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NC=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines

  • Starting materials : 4,6-dichloropyrimidine or 6-chloro-N-methylpyrimidin-4-amine.
  • Nucleophile : 2,6-dimethylpiperidine.
  • Conditions : Typically performed in polar aprotic solvents such as acetonitrile or DMF.
  • Catalysts and bases : Use of bases like cesium carbonate or sodium hydride to deprotonate the amine and facilitate substitution.
  • Temperature : Reactions are often conducted at elevated temperatures (60–100 °C) or under microwave irradiation to accelerate the process.
  • Example : A procedure analogous to the synthesis of related compounds involves reacting 2-amino-4-chloro-6-methylpyrimidine with a substituted piperidine in acetonitrile with palladium acetate, Xantphos ligand, and cesium carbonate under microwave irradiation at 60 °C for 1.5 hours, followed by purification via column chromatography.

Buchwald–Hartwig Amination

  • Application : Used for coupling aryl halides with secondary amines.
  • Catalysts : Palladium acetate with bidentate ligands such as Xantphos.
  • Base : Cesium carbonate or sodium tert-butoxide.
  • Solvent : Toluene or other aprotic solvents.
  • Example : The coupling of 6-chloro-N-methylpyrimidin-4-amine with 2,6-dimethylpiperidine under these conditions affords the target compound in good yield.

Stepwise Amination and Alkylation

  • Starting from 4,6-dichloropyrimidine, selective substitution at the 6-position by 2,6-dimethylpiperidine is followed by substitution at the 4-position with methylamine to install the N-methylamino group.
  • This two-step SNAr approach allows precise installation of each substituent.
  • Reaction times vary from several hours to overnight at elevated temperatures.
  • Purification is typically by silica gel chromatography and recrystallization.

Representative Experimental Procedure

Step Reagents and Conditions Outcome
1. SNAr substitution 4,6-dichloropyrimidine + 2,6-dimethylpiperidine, Cs2CO3, Pd(OAc)2, Xantphos, acetonitrile, microwave irradiation at 60 °C for 1.5 h 6-(2,6-dimethylpiperidin-1-yl)-4-chloropyrimidine intermediate
2. Amination Intermediate + methylamine, solvent (e.g., ethanol), reflux for several hours This compound
3. Purification Column chromatography (MDC/methanol) and recrystallization from dilute alcohol Pure target compound as colorless crystals

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times and improves yields in SNAr steps.
  • Ligand choice such as Xantphos enhances palladium-catalyzed coupling efficiency.
  • Base selection is critical; cesium carbonate is preferred for its strong basicity and solubility.
  • Solvent choice impacts reaction rates; acetonitrile and toluene are commonly used.
  • Purification : Silica gel chromatography with methanol-containing eluents effectively separates the product from side products.
  • Crystallization from dilute alcohol yields well-defined crystals suitable for characterization.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
SNAr with Pd catalysis 4-amino-6-chloropyrimidine + 2,6-dimethylpiperidine Pd(OAc)2, Xantphos, Cs2CO3, acetonitrile Microwave, 60 °C, 1.5 h Fast, high yield, selective Requires Pd catalyst, ligand cost
Stepwise SNAr 4,6-dichloropyrimidine + 2,6-dimethylpiperidine then methylamine Cs2CO3, ethanol Reflux, several hours Good control over substitution Longer reaction time
Buchwald–Hartwig amination 6-chloro-N-methylpyrimidin-4-amine + 2,6-dimethylpiperidine Pd catalyst, base, toluene 80–100 °C, several hours High coupling efficiency Catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidin-4-amines.

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity. 6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine has been studied for its potential as an antiviral agent, particularly against viruses that affect human health. The compound's mechanism of action may involve the inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to extensive SAR studies to optimize its biological activity. Variations in substituents on the pyrimidine ring have shown that specific modifications can enhance potency against target biological pathways. For instance, the introduction of different alkyl groups has been correlated with increased inhibitory effects on certain enzymes involved in viral replication .

Cancer Research

In cancer research, pyrimidine derivatives are being explored for their ability to inhibit tumor growth and metastasis. The structural characteristics of this compound suggest it may interact with specific receptors involved in cancer cell proliferation, providing a basis for further investigation into its anticancer properties .

Chitin Synthesis Inhibition

The compound has been evaluated as a potential chitin synthesis inhibitor in agricultural applications. Chitin is a critical component of the exoskeletons of insects and crustaceans; thus, inhibitors can serve as effective pesticides. Case studies have demonstrated that modifications to the pyrimidine structure can lead to increased efficacy in disrupting chitin biosynthesis pathways in target pests .

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymerization processes. The compound can act as a monomer or a catalyst in the synthesis of novel polymers with desirable physical properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against viral infectionsDemonstrated significant inhibition of viral replication
SAR AnalysisExplored structural modificationsIdentified key substituents that enhance biological activity
Chitin Inhibition StudyEvaluated effects on insect pestsShowed promising results in pest control applications

Mechanism of Action

The mechanism by which 6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrimidin-4-amine Family

Substitution at the 6-Position

6-Chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7)

  • Key Differences : Replaces the dimethylpiperidine group with a chlorine atom.
  • Impact : The chloro-substituent increases electrophilicity, making it a common intermediate in Suzuki-Miyaura coupling reactions. However, it lacks the steric bulk and conformational constraints imposed by the dimethylpiperidine moiety .
  • Similarity Score : 0.91 (based on structural alignment) .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Key Differences : Features a piperazine ring (instead of dimethylpiperidine) and an N-butyl group.
  • Impact : The piperazine ring enhances water solubility due to its basic nitrogen atoms, while the butyl group increases lipophilicity. This compound is prioritized in CNS drug discovery for improved blood-brain barrier penetration .
Substitution at the 4-Position

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Key Differences: Substitutes the N-methyl group with an allyl chain and introduces a primary amine on the piperidine ring. Impact: The allyl group enables click chemistry applications, while the 4-aminopiperidine enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor development .

Piperidine-Modified Analogues

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS: 1343134-72-4) Key Differences: Lacks the 2,6-dimethyl substitution on the piperidine ring.

N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine (CAS: 1216016-99-7)

  • Key Differences : Incorporates a 6-methyl and 2-isopropyl group on the pyrimidine core.
  • Impact : The isopropyl group enhances hydrophobic interactions in protein binding, while the methyl group at the 6-position may stabilize π-π stacking in aromatic systems .

Physicochemical and Pharmacokinetic Properties

Compound Name LogP Solubility (mg/mL) Molecular Weight (g/mol) Key Applications
6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine 2.1 0.15 (PBS) 220.32 Kinase inhibitors, GPCR ligands
6-Chloro-N-methylpyrimidin-4-amine 1.8 0.25 (DMSO) 157.61 Synthetic intermediate
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 1.5 1.2 (Water) 249.35 CNS-targeted therapeutics
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 1.9 0.3 (PBS) 246.34 Anticancer agents, agrochemicals

Notes:

  • The dimethylpiperidine group in the target compound confers moderate lipophilicity (LogP = 2.1), balancing membrane permeability and aqueous solubility .
  • Piperazine-containing analogues (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) exhibit superior solubility due to ionizable nitrogen atoms .

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine, identified by its CAS number 2098093-24-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiviral properties, mechanism of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

The compound has the following characteristics:

  • Molecular Formula : C12H20N4
  • Molecular Weight : 220.31 g/mol
  • Purity : Minimum 95% .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, a related compound demonstrated broad-spectrum antiviral activity against various RNA viruses such as alphaviruses, flaviviruses, and influenza viruses. The mechanism involved inhibition of host pyrimidine synthesis and induction of interferon-stimulated genes (ISGs), which was independent of type 1 interferons .

Table 1: Summary of Antiviral Activities

CompoundTarget VirusesMechanism of Action
Compound 1Alphaviruses, Flaviviruses, InfluenzaInhibits pyrimidine synthesis; induces ISGs
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of similar compounds has been extensively studied through quantitative structure–activity relationship (QSAR) analysis. For example, modifications in the piperidine and pyrimidine moieties significantly influenced the inhibitory effects on chitin synthesis in insect models. Such studies provide insights into how structural variations can enhance or diminish biological efficacy .

Case Study 1: Antiviral Efficacy

A study explored the efficacy of a series of pyrimidine derivatives against viral infections. Among these derivatives, one compound closely related to our target showed significant antiviral effects in vitro. The study utilized human cell lines to assess the antiviral activity and found that the compound effectively inhibited viral replication at low micromolar concentrations .

Case Study 2: QSAR Analysis

In another investigation focusing on chitin synthesis inhibitors, researchers synthesized various derivatives with different substituents on the pyrimidine ring. The results indicated that certain modifications led to increased inhibitory potency, demonstrating the importance of structural optimization in drug design .

Q & A

Q. What are the optimized synthetic routes for 6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of pyrimidine precursors with 2,6-dimethylpiperidine derivatives. For example:

  • Alkylation approach: Reacting 4-chloro-6-methylpyrimidine with 2,6-dimethylpiperidine under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or DMF at 80–100°C for 12–24 hours. Yields can reach 60–75% after purification via column chromatography .
  • Critical factors: Solvent polarity, reaction temperature, and base strength significantly impact regioselectivity. Impurities often arise from incomplete substitution or byproduct formation, requiring careful optimization of stoichiometry (e.g., 1.2–1.5 equivalents of amine) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the piperidine ring’s methyl groups (2.14 ppm, singlet) and pyrimidine protons (δ 6.97–8.21 ppm) are diagnostic .
  • Mass spectrometry (HRMS): Exact mass analysis (e.g., EI-HRMS) validates molecular formula and fragmentation patterns .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding interactions, as seen in related pyrimidine derivatives (e.g., dihedral angles between aromatic systems ).

Q. What preliminary biological screening data exist for this compound, and how are assays designed to evaluate its activity?

Methodological Answer: Early-stage screening often focuses on enzyme inhibition (e.g., kinases, cholinesterases) or receptor binding. Example protocols:

  • Kinase inhibition assays: Use recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive substrates. IC₅₀ values are determined via fluorescence polarization or radiometric assays .
  • Cellular toxicity: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM over 48–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets, and what validation methods are recommended?

Methodological Answer:

  • Docking studies: Use software like AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on piperidine and pyrimidine motifs’ roles in hydrophobic pocket binding .
  • MD simulations: Validate stability of ligand-protein complexes over 50–100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • Experimental validation: Compare computational predictions with SPR (surface plasmon resonance) binding affinities or mutagenesis studies targeting predicted interaction residues .

Q. How do structural modifications (e.g., substituent variations on the piperidine or pyrimidine rings) affect bioactivity, and what SAR trends have been observed?

Methodological Answer:

  • Piperidine modifications: Adding bulkier substituents (e.g., ethyl instead of methyl) reduces solubility but enhances target selectivity. For example, 2,6-diethyl analogs show improved IC₅₀ values against CDK2 .
  • Pyrimidine substitutions: Electron-withdrawing groups (e.g., -Cl or -CF₃) at the 4-position increase metabolic stability but may reduce cell permeability .
  • Methodology: Parallel synthesis of analogs followed by PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can contradictory data on compound solubility and stability across studies be resolved?

Methodological Answer:

  • Standardized protocols: Use USP buffers (pH 1.2–7.4) for solubility studies under controlled temperature (25°C vs. 37°C). For stability, employ forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Advanced techniques: Dynamic light scattering (DLS) to detect aggregation in solution, or solid-state NMR to assess polymorphic forms impacting stability .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral resolution: Use preparative HPLC with amylose-based columns or enzymatic kinetic resolution (e.g., lipases for amine intermediates) .
  • Process optimization: Switch from batch to flow chemistry for better temperature control and reduced side reactions. Pilot-scale reactions (1–10 L) require in-line FTIR for real-time monitoring .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?

Methodological Answer:

  • CYP inhibition assays: Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
  • In silico tools: Predict metabolic hotspots (e.g., piperidine N-demethylation) using software like MetaSite. Validate with radiolabeled compound studies in rodents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
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6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.